molecular formula C6H10O B1365463 4-Methyl-2-pentenal CAS No. 5362-56-1

4-Methyl-2-pentenal

Cat. No. B1365463
CAS RN: 5362-56-1
M. Wt: 98.14 g/mol
InChI Key: RIWPMNBTULNXOH-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-2-pentenal is a chemical compound with the molecular formula C6H10O . It is used as a flavoring agent and has an ethereal type odor and a green type flavor .


Synthesis Analysis

4-Methyl-2-pentenal can be synthesized from 4-methyl-2-pentanol . The process involves an acid-catalyzed dehydration reaction. The reaction proceeds using a 3-step process: protonation, carbocation formation, and double bond formation .


Molecular Structure Analysis

The molecular structure of 4-Methyl-2-pentenal is represented by the formula C6H10O . The average mass is 98.143 Da and the monoisotopic mass is 98.073166 Da .


Chemical Reactions Analysis

One of the known reactions involving 4-Methyl-2-pentenal is its ozonolysis . The ozonolysis of trans-2-methyl-2-pentenal has been investigated theoretically and experimentally . The primary ozonide formed in the reaction decomposes along two pathways, leading to the formation of propanal, methylglyoxal, ethylformate, and a secondary ozonide .


Physical And Chemical Properties Analysis

4-Methyl-2-pentenal has a molecular weight of 98.1430 . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Dielectric Material Applications

4-Methyl-2-pentenal, as a constituent in polymers like Poly-4-methyl-1-pentene, exhibits notable dielectric properties. These properties make it comparable to biaxially oriented polypropylene (BOPP), widely used in capacitors. The polymer's high energy density, breakdown strength, and low dielectric loss, especially at high temperatures, make it a prime candidate for energy storage applications in capacitors (Ghule, Laad, & Tiwari, 2021).

Polymerization and Elastomer Production

4-Methyl-2-pentenal has been used in the polymerization process to create amorphous elastomers with low glass transition temperatures. This process, facilitated by α-diimine nickel catalysts, results in poly(4-methyl-1-pentene)s, which have various applications due to their unique structural properties (Gao, Pan, Guo, Xiao, & Wu, 2011).

Medical Applications

The processing of isotactic Poly(4-methyl-1-pentene) into micro- or nanofibers has broadened its applications in the medical field. These fibers can be produced with varying morphologies, impacting their utility in medical products (Lee, Givens, Chase, & Rabolt, 2006).

Spectroscopic Analysis and Molecular Structure

Studies on Poly(4-methyl-1-pentene) using techniques like FTIR and FT Raman spectroscopy provide insights into the polymer's molecular structure. This information is critical for understanding and optimizing its industrial and medical applications (Samuel & Mohan, 2004).

Surface and Elastic Properties

Research on Poly(4-methyl-1-pentene) also extends to its surfaceand elastic properties. Brillouin scattering studies have revealed unique surface effects in both bulk and film materials of partially crystalline poly(4-methyl-1-pentene). These investigations are important for understanding the material's mechanical behavior, particularly in terms of its elastic constants and temperature-dependent properties (Krüger, Peetz, & Pietralla, 1978).

Crystallinity and Structural Analysis

The crystalline structure of isotactic Poly(4-methyl-1-pentene) has been extensively studied. X-ray diffraction methods and crystallinity analyses provide insights into the polymer's molecular organization, crucial for applications requiring specific material properties. Understanding these structures contributes to advancements in material science and polymer technology (Rosa, 2003).

Safety And Hazards

4-Methyl-2-pentenal is classified as a flammable liquid and vapor. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, using it only outdoors or in a well-ventilated area, and keeping it away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

(E)-4-methylpent-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-6(2)4-3-5-7/h3-6H,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIWPMNBTULNXOH-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)/C=C/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0063816
Record name 2-Pentenal, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0063816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to light yellow liquid; peppery aroma
Record name 4-Methyl-2-pentenal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1217/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Slightly soluble in water; soluble in fats, soluble (in ethanol)
Record name 4-Methyl-2-pentenal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1217/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.858-0.866
Record name 4-Methyl-2-pentenal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1217/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

4-Methyl-2-pentenal

CAS RN

5362-56-1, 24502-08-7
Record name 2-Pentenal, 4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005362561
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methyl-2-pentenal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024502087
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Pentenal, 4-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Pentenal, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0063816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methylpent-2-enal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.952
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (2E)-4-methylpent-2-enal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-METHYL-2-PENTENAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SXG1GUK91A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-2-pentenal
Reactant of Route 2
Reactant of Route 2
4-Methyl-2-pentenal
Reactant of Route 3
4-Methyl-2-pentenal
Reactant of Route 4
Reactant of Route 4
4-Methyl-2-pentenal
Reactant of Route 5
4-Methyl-2-pentenal
Reactant of Route 6
4-Methyl-2-pentenal

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.